(4-Methyl-1,2-phenylene)dimethanol

Description

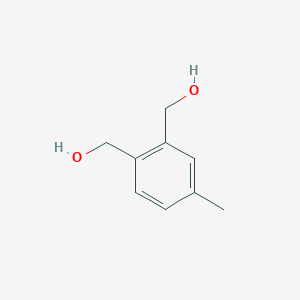

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[2-(hydroxymethyl)-4-methylphenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2/c1-7-2-3-8(5-10)9(4-7)6-11/h2-4,10-11H,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPTQMBVYEGXAQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10623769 | |

| Record name | (4-Methyl-1,2-phenylene)dimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10623769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90534-49-9 | |

| Record name | (4-Methyl-1,2-phenylene)dimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10623769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comprehensive Analysis of Chemical Reactivity and Transformation Mechanisms of 4 Methyl 1,2 Phenylene Dimethanol

Reactions Involving the Hydroxymethyl Functional Groups

The two hydroxymethyl groups attached to the benzene (B151609) ring are primary sites of chemical reactivity. These benzylic alcohols exhibit characteristic reactions, including oxidation and substitution.

Oxidation Pathways to Carbonyl and Carboxyl Derivatives

The primary alcohol groups of (4-Methyl-1,2-phenylene)dimethanol can be oxidized to form aldehydes and carboxylic acids. The extent of oxidation depends on the choice of oxidizing agent.

Partial Oxidation to Aldehydes: Milder oxidizing agents are required to selectively oxidize the primary alcohols to their corresponding aldehydes, 4-methyl-1,2-benzenedicarboxaldehyde. Reagents such as pyridinium (B92312) chlorochromate (PCC) or pyridinium dichromate (PDC) in dichloromethane (B109758) are often employed for this transformation. utsouthwestern.edu Dimethyl sulfoxide (B87167) (DMSO)-based oxidation systems can also be effective. nih.gov

Complete Oxidation to Carboxylic Acids: Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO4) or chromic acid (H2CrO4), will typically oxidize the primary benzylic alcohols completely to carboxylic acids, yielding 4-methylphthalic acid. chemistrysteps.commasterorganicchemistry.com Benzylic oxidations can be harsh, but they are useful for creating carboxylic acids that cannot be directly added to a benzene ring via Friedel-Crafts acylation. masterorganicchemistry.com Electrochemical methods using mediators like 4-acetamido-TEMPO (ACT) also provide a pathway to carboxylic acids under milder conditions. researchgate.net

Table 1: Oxidation Reactions of this compound

| Starting Material | Reagent(s) | Product(s) | Reaction Type |

|---|---|---|---|

| This compound | PCC or PDC in CH2Cl2 | 4-Methyl-1,2-benzenedicarboxaldehyde | Partial Oxidation |

| This compound | KMnO4 or H2CrO4 | 4-Methylphthalic acid | Complete Oxidation |

| This compound | 4-acetamido-TEMPO (ACT) | 4-Methylphthalic acid | Electrochemical Oxidation |

Substitution Reactions at Benzylic Alcohol Positions

The benzylic nature of the alcohol groups makes them susceptible to nucleophilic substitution reactions. chemistrysteps.comchemistry.coach These reactions typically proceed through the formation of a resonance-stabilized benzylic carbocation (SN1 pathway) or via a concerted mechanism (SN2 pathway). chemistrysteps.comchemistry.coachkhanacademy.org The stability of the benzylic carbocation is a key factor in the reactivity for SN1 reactions. chemistrysteps.comyoutube.com

Conversion to Alkyl Halides: The hydroxyl groups can be converted to good leaving groups, such as halides. This can be achieved using reagents like thionyl chloride (SOCl2) for chlorination or phosphorus tribromide (PBr3) for bromination. vanderbilt.edu The resulting (4-methyl-1,2-phenylene)bis(halomethane) is a versatile intermediate for further synthetic transformations.

Ether and Ester Formation: In the presence of an acid catalyst, the dimethanol can react with alcohols to form ethers or with carboxylic acids (or their derivatives) to form esters.

Table 2: Substitution Reactions of this compound

| Starting Material | Reagent(s) | Product Type | Mechanism |

|---|---|---|---|

| This compound | SOCl2 or PBr3 | (4-Methyl-1,2-phenylene)bis(halomethane) | SN1/SN2 |

| This compound | Alcohol, Acid Catalyst | Diether | SN1 |

| This compound | Carboxylic Acid, Acid Catalyst | Diester | Fischer Esterification |

Reactivity of the Aromatic Ring System

The aromatic ring of this compound is subject to electrophilic aromatic substitution, with the existing substituents directing the position of the incoming electrophile.

Electrophilic Aromatic Substitution Reactions on the Methyl-Substituted Phenyl Ring

The methyl group is an activating, ortho-, para-director, while the two hydroxymethyl groups are weakly deactivating, ortho-, para-directors. uci.edu The outcome of electrophilic substitution will be influenced by the combined directing effects of these groups.

Common electrophilic aromatic substitution reactions include:

Nitration: Treatment with a mixture of nitric acid and sulfuric acid introduces a nitro group onto the ring. libretexts.orgmasterorganicchemistry.com Studies on the nitration of o-xylene, a related compound, show that the position of nitration can be sensitive to reaction conditions. rsc.org

Halogenation: Reaction with a halogen (e.g., Br2) in the presence of a Lewis acid catalyst (e.g., FeBr3) results in the substitution of a hydrogen atom on the ring with a halogen. masterorganicchemistry.com

Friedel-Crafts Alkylation and Acylation: These reactions introduce alkyl or acyl groups onto the aromatic ring using an alkyl halide or acyl halide with a Lewis acid catalyst. libretexts.org

The precise location of substitution on the ring will depend on the interplay of the electronic and steric effects of the methyl and hydroxymethyl substituents.

Functional Group Interconversions on the Aromatic Core

Beyond electrophilic substitution, the functional groups on the aromatic ring can be interconverted to create a variety of derivatives. For instance, the nitro group introduced via nitration can be reduced to an amino group using reducing agents like H2 over a metal catalyst (e.g., Pd/C). chemistrysteps.com This amino group can then be further modified, for example, through diazotization followed by substitution.

Exploration of Rearrangement and Elimination Mechanisms Relevant to Dimethanol Chemistry

The structure of this compound, being a 1,2-diol, makes it a candidate for certain types of rearrangement and elimination reactions, particularly under acidic conditions.

Pinacol-type Rearrangements: While the classic pinacol (B44631) rearrangement involves the acid-catalyzed rearrangement of a 1,2-diol to a ketone, this is more common with tertiary diols. libretexts.org For a primary diol like this compound, such a rearrangement would be less favorable but could potentially occur under forcing conditions, leading to the formation of a ketone.

Elimination Reactions (Dehydration): Acid-catalyzed dehydration of the benzylic alcohols can lead to the formation of a conjugated system. ucalgary.ca Given the presence of two adjacent alcohol groups, elimination could potentially lead to the formation of an exocyclic diene, although such a reaction might be complex and could compete with other pathways like polymerization. The stability of the resulting conjugated system often favors the elimination product. ucalgary.ca Elimination reactions are often in competition with substitution reactions. youtube.com

Advanced Derivatization Strategies and Analog Synthesis from 4 Methyl 1,2 Phenylene Dimethanol Core

Synthesis of Monosubstituted and Disubstituted (Phenylenedimethanol) Analogs

The synthesis of monosubstituted and disubstituted analogs of (4-Methyl-1,2-phenylene)dimethanol is a fundamental aspect of its derivatization, allowing for the fine-tuning of its chemical and physical properties. These strategies involve the introduction of various functional groups onto the phenyl ring or the modification of the hydroxymethyl groups.

The introduction of halogens, alkyl groups, and other organic moieties onto the this compound framework can significantly alter its electronic properties, lipophilicity, and steric profile.

Halogenation: The aromatic ring of this compound can be subjected to halogenation reactions to introduce fluorine, chlorine, bromine, or iodine atoms. For instance, bromination can be achieved to produce compounds like (4-Bromo-1,2-phenylene)dimethanol sigmaaldrich.com. These halogenated derivatives serve as valuable intermediates for further transformations, such as cross-coupling reactions, which can introduce a wide variety of other functional groups.

Alkylation: Alkylation can be performed on the hydroxyl groups to form ethers or on the aromatic ring via Friedel-Crafts type reactions, although the latter may be complicated by the presence of the activating methyl and hydroxymethyl groups. Alkylation experiments have been described for various cyclic ketones, which can be analogous to the reactivity of the benzylic positions after oxidation rsc.org.

Introduction of Other Organic Moieties: The hydroxymethyl groups are primary alcohols and can be readily oxidized to aldehydes or carboxylic acids. These functional groups can then participate in a variety of reactions to introduce other organic moieties. For example, the aldehydes can undergo Wittig reactions or reductive aminations, while the carboxylic acids can form esters and amides.

Table 1: Examples of Monosubstituted and Disubstituted Analogs and Synthetic Precursors

| Compound Name | Molecular Formula | CAS Number | Notes |

| This compound | C9H12O2 | 90534-49-9 | Starting material. nih.gov |

| (4-Bromo-1,2-phenylene)dimethanol | C8H9BrO2 | 171011-37-3 | A halogenated analog. sigmaaldrich.com |

| (2-Methyl-1,4-phenylene)dimethanol | C9H12O2 | 61601-46-5 | An isomeric analog. nih.gov |

The introduction of nitrogen-containing functional groups, such as amino and nitro groups, can dramatically influence the biological activity and material properties of this compound derivatives.

Nitration: Nitration of the aromatic ring can be achieved using standard nitrating agents like a mixture of nitric acid and sulfuric acid. The position of nitration will be directed by the existing methyl and hydroxymethyl groups. The resulting nitro derivatives can be further reduced to amino groups.

Amination: Amino groups can be introduced either through the reduction of nitro groups or by nucleophilic substitution reactions on a suitably activated precursor. For instance, a halogenated derivative could undergo a Buchwald-Hartwig amination. An aromatic diamine, 4-methyl-1,2-phenylene bis(4-aminobenzoate), has been synthesized from 4-methylcatechol (B155104) and 4-nitrobenzoyl chloride, followed by reduction koreascience.kr. This demonstrates a method to introduce amino functionalities through the esterification of the diol followed by functional group manipulation on an appended aromatic ring.

Table 2: Examples of Aminated Phenylenedimethanol Analogs and Related Compounds

| Compound Name | Molecular Formula | CAS Number | Notes |

| (4-Amino-1,3-phenylene)dimethanol | C8H11NO2 | 1009314-88-8 | An aminated analog of a phenylenedimethanol isomer. bldpharm.com |

| 2-Methyl-1,4-benzenediamine | C7H10N2 | 95-70-5 | A related diaminotoluene. nist.gov |

| 4-Methyl-1,2-phenylene bis(4-aminobenzoate) | C23H22N2O4 | Not Available | A diamine derived from 4-methylcatechol, a related diol. koreascience.kr |

Formation of Complex Heterocyclic and Polycyclic Systems

The dimethanol functionality of this compound is a key feature that enables its use in the construction of more complex ring systems. These reactions often involve the two hydroxyl groups acting in concert to form cyclic structures.

The 1,2-bis(hydroxymethyl) arrangement on the benzene (B151609) ring is ideally suited for cyclization reactions to form fused heterocyclic systems. A prominent example is the synthesis of isobenzofuran (B1246724) derivatives. This can be achieved through an acid-catalyzed dehydration of the diol, leading to the formation of a five-membered oxygen-containing ring fused to the benzene ring. While specific examples for the 4-methyl substituted derivative are not detailed in the provided results, this is a general and powerful strategy for this class of compounds.

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product, incorporating most or all of the atoms of the starting materials. researchgate.netscispace.com The hydroxymethyl groups of this compound can participate in MCRs, for example, after oxidation to the corresponding dialdehyde (B1249045). This dialdehyde can then react with other components in well-known MCRs like the Hantzsch pyridine (B92270) synthesis or the Ugi reaction to generate highly substituted and complex molecules. mdpi.com For instance, a multicomponent reaction of 2-nitroacetophenone, acetaldehyde (B116499) diethyl acetal, a β-dicarbonyl compound, and ammonium (B1175870) acetate (B1210297) has been used to synthesize 4-methyl-substituted 5-nitro-1,4-dihydropyridines mdpi.com. While not directly involving this compound, this illustrates the utility of MCRs in building complex structures from simple, related building blocks.

Click Chemistry and Other Coupling Reactions for Advanced Architectures

Click chemistry refers to a class of reactions that are high-yielding, wide in scope, and form byproducts that are easily removed. wikipedia.orgnih.govnih.gov The most well-known click reaction is the copper-catalyzed azide-alkyne cycloaddition (CuAAC). wikipedia.org

To utilize click chemistry, the hydroxymethyl groups of this compound can be converted into azides or terminal alkynes. For example, treatment of the diol with a tosylating agent followed by substitution with sodium azide (B81097) would yield a diazide. Alternatively, reaction with a propargyl halide under basic conditions would furnish a dialkyne. These functionalized derivatives can then be "clicked" with complementary partners to create elaborate molecular architectures, such as dendrimers, polymers, or bioconjugates. The resulting 1,2,3-triazole ring formed from the click reaction is stable and can act as a linker. nih.gov

Table 3: Key Concepts in Advanced Synthesis

| Synthetic Strategy | Description | Potential Application with this compound |

| Cyclization | Intramolecular reaction leading to the formation of a ring. | Synthesis of fused heterocycles like isobenzofurans from the diol functionality. |

| Multi-component Reactions (MCRs) | One-pot reactions involving three or more reactants to form a complex product. researchgate.netscispace.com | The corresponding dialdehyde can be used in MCRs to build highly substituted molecules. mdpi.com |

| Click Chemistry (CuAAC) | Copper-catalyzed reaction between an azide and a terminal alkyne to form a 1,2,3-triazole. wikipedia.orgwikipedia.org | The diol can be functionalized into a diazide or dialkyne for subsequent coupling reactions. |

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Bis-Triazole Formation

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands as a cornerstone of click chemistry, prized for its high efficiency, regioselectivity, and tolerance of a wide range of functional groups. organic-chemistry.orgrsc.org This reaction facilitates the specific formation of 1,4-disubstituted 1,2,3-triazole rings from a terminal alkyne and an organic azide. nih.gov By employing a core molecule functionalized with two azide groups, this methodology allows for the symmetrical synthesis of bis-triazole compounds.

To utilize this compound as the central scaffold for bis-triazole synthesis, it must first be converted into the corresponding diazide intermediate, 1,2-bis(azidomethyl)-4-methylbenzene . While not a widely documented compound itself, its synthesis can be reliably achieved through a standard two-step procedure from the parent diol. The initial step involves the conversion of the two hydroxymethyl groups into better leaving groups, typically through tosylation. The subsequent reaction with an azide source, such as sodium azide, in a polar aprotic solvent like dimethylformamide (DMF), yields the target diazide via nucleophilic substitution. prepchem.com

Once the key diazide intermediate is obtained, it can be reacted with two equivalents of a terminal alkyne in the presence of a copper(I) catalyst. mdpi.comresearchgate.net The catalytic system often involves a copper(II) salt like CuSO₄·5H₂O with a reducing agent such as sodium ascorbate (B8700270) to generate the active Cu(I) species in situ. mdpi.com This reaction proceeds under mild conditions to afford the desired bis(1,4-disubstituted-1,2,3-triazole) derivative in high yield. nih.gov The resulting structure features two triazole rings tethered to the 4-methyl-1,2-phenylene core, with substituents determined by the choice of alkyne.

Table 1: Proposed Synthesis of Bis-Triazoles via CuAAC

| Step | Reactant(s) | Reagents | Product | Purpose |

|---|---|---|---|---|

| 1 | This compound | p-Toluenesulfonyl chloride, Pyridine | 4-Methyl-1,2-phenylenebis(methylene) ditosylate | Activate hydroxyl groups |

| 2 | 4-Methyl-1,2-phenylenebis(methylene) ditosylate | Sodium azide (NaN₃), DMF | 1,2-Bis(azidomethyl)-4-methylbenzene | Form key diazide intermediate |

Integration into Fullerene Derivatives

The functionalization of fullerenes is critical for modulating their physical, chemical, and electronic properties for applications in materials science. rsc.org Among the most robust methods for attaching addends to the fullerene cage is the Prato reaction, a 1,3-dipolar cycloaddition of an azomethine ylide to one of the 6,6-double bonds of the fullerene. wikipedia.orgchem-station.comresearchgate.net The azomethine ylide is typically generated in situ from the condensation of an α-amino acid (such as sarcosine) and an aldehyde. wikipedia.org

To incorporate the this compound core into a fullerene-based system, the diol must first be oxidized to the corresponding dialdehyde, 4-methyl-1,2-benzenedicarboxaldehyde (4-methylphthalaldehyde). This transformation can be accomplished using a variety of mild oxidizing agents suitable for benzylic alcohols, such as pyridinium (B92312) chlorochromate (PCC) or manganese dioxide (MnO₂), to prevent over-oxidation to the carboxylic acid.

With the dialdehyde in hand, it can serve as a linker for the dual functionalization of C₆₀. In a typical Prato reaction, the aldehyde, an N-alkylated amino acid, and fullerene C₆₀ are heated in an appropriate solvent like toluene (B28343) or o-dichlorobenzene. diva-portal.org By using the synthesized 4-methylphthalaldehyde, it is possible to link two separate fullerene molecules. The reaction would involve the dialdehyde reacting with two equivalents of sarcosine (B1681465) and two equivalents of C₆₀, resulting in a dimeric structure where two N-methylpyrrolidinofullerene units are bridged by the 4-methyl-phenylene scaffold. Such structures are of interest in creating molecular dyads and complex supramolecular assemblies. diva-portal.org

Table 2: Proposed Synthesis of Fullerene Derivatives via Prato Reaction

| Step | Reactant(s) | Reagents | Product | Purpose |

|---|---|---|---|---|

| 1 | This compound | Pyridinium chlorochromate (PCC) or MnO₂ | 4-Methyl-1,2-benzenedicarboxaldehyde | Form key dialdehyde intermediate |

Sophisticated Spectroscopic Characterization for Structural Elucidation and Purity Assessment in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule. For (4-Methyl-1,2-phenylene)dimethanol, a combination of one-dimensional and two-dimensional NMR experiments would be utilized for a complete structural assignment.

It is important to note that the following spectroscopic data are predicted based on established principles of NMR spectroscopy, as comprehensive experimental data for this compound is not widely available in the public domain.

The ¹H-NMR spectrum of this compound would provide information on the number of different types of protons and their neighboring protons. The expected chemical shifts and multiplicities are detailed in the table below.

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) would further refine the structural analysis. A COSY spectrum would reveal which protons are coupled to each other through bonds, confirming the connectivity of the molecule. For instance, it would show correlations between the aromatic protons on the benzene (B151609) ring. A NOESY spectrum, on the other hand, would identify protons that are close to each other in space, which is crucial for determining the molecule's conformation. For example, NOESY could show correlations between the protons of one of the hydroxymethyl groups and the adjacent aromatic proton.

Predicted ¹H-NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |

| CH₃ | ~2.3 | Singlet | 3H |

| Ar-H (position 3) | ~7.1 | Singlet | 1H |

| Ar-H (position 5) | ~7.0 | Doublet | 1H |

| Ar-H (position 6) | ~7.2 | Doublet | 1H |

| CH₂OH (position 1) | ~4.6 | Singlet | 2H |

| CH₂OH (position 2) | ~4.6 | Singlet | 2H |

| OH | Variable | Broad Singlet | 2H |

The ¹³C-NMR spectrum provides information about the different carbon environments in the molecule. A proton-decoupled ¹³C-NMR spectrum of this compound would show a distinct signal for each unique carbon atom. The expected chemical shifts are outlined in the table below. The positions of the quaternary carbons (C1, C2, and C4) would be confirmed by the absence of a signal in a DEPT-135 experiment, which only shows CH, CH₂, and CH₃ signals.

Predicted ¹³C-NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| CH₃ | ~20 |

| CH₂OH (position 1) | ~64 |

| CH₂OH (position 2) | ~64 |

| C3 | ~129 |

| C5 | ~128 |

| C6 | ~130 |

| C4 | ~137 |

| C1 | ~138 |

| C2 | ~139 |

Two-dimensional NMR techniques like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are powerful tools for establishing the complete connectivity of a molecule. hoffmanchemicals.com

An HSQC spectrum correlates proton signals with the signals of the carbon atoms to which they are directly attached. hoffmanchemicals.comcolumbia.edu This would definitively link the proton and carbon assignments for the methyl, methylene, and aromatic CH groups in this compound.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. It is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the O-H, C-H, C=C, and C-O bonds.

Predicted IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (alcohol) | 3600-3200 | Broad, Strong |

| C-H stretch (aromatic) | 3100-3000 | Medium |

| C-H stretch (aliphatic) | 3000-2850 | Medium |

| C=C stretch (aromatic) | 1600-1450 | Medium to Weak |

| C-O stretch (alcohol) | 1260-1000 | Strong |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of a molecule. For this compound (C₉H₁₂O₂), the expected exact mass of the molecular ion [M]⁺ would be approximately 152.0837 g/mol . nih.gov The fragmentation pattern observed in the mass spectrum would provide further structural information. Common fragmentation pathways would likely involve the loss of a hydroxyl group (-OH), a hydroxymethyl group (-CH₂OH), or water (H₂O).

Predicted HRMS Data for this compound

| Ion | Formula | Predicted Exact Mass (m/z) |

| [M]⁺ | C₉H₁₂O₂⁺ | 152.0837 |

| [M-OH]⁺ | C₉H₁₁O⁺ | 135.0810 |

| [M-H₂O]⁺ | C₉H₁₀O⁺ | 134.0732 |

| [M-CH₂OH]⁺ | C₈H₉O⁺ | 121.0653 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV and visible light by a molecule, which corresponds to electronic transitions between different energy levels. For aromatic compounds like this compound, the UV-Vis spectrum is characterized by absorption bands arising from π to π* transitions within the benzene ring. The position and intensity of these absorption maxima (λ_max) can be influenced by the substituents on the aromatic ring. The presence of the methyl and hydroxymethyl groups would be expected to cause a slight red shift (bathochromic shift) compared to unsubstituted benzene.

Predicted UV-Vis Absorption Data for this compound in a Non-polar Solvent

| Transition | Predicted λ_max (nm) |

| π → π* | ~260-270 |

Applications in Advanced Materials Science and Supramolecular Chemistry Research

Monomer in Polymer Chemistry and Material Synthesis

The bifunctional nature of (4-Methyl-1,2-phenylene)dimethanol, with its two hydroxyl groups attached to a substituted benzene (B151609) ring, theoretically allows it to act as a monomer or cross-linking agent in polymerization reactions. However, concrete examples in the scientific literature are not readily found.

Precursor for Polyolefin Materials

Polyolefins, such as polyethylene (B3416737) and polypropylene, are typically synthesized through the polymerization of olefin monomers. While functional monomers can be incorporated to modify the properties of polyolefins, there is no direct evidence in the searched literature to suggest that this compound is utilized as a comonomer in the synthesis of polyolefin materials. The structural disparity between this aromatic diol and typical olefin monomers makes its direct incorporation into the polyolefin backbone via standard polymerization methods challenging.

Role in the Synthesis of Poly(phenylene vinylene) Derivatives

Poly(phenylene vinylene) (PPV) and its derivatives are a significant class of conjugated polymers. Their synthesis often involves precursor routes, such as the Gilch or Wessling polymerizations, which typically utilize xylylene-based monomers. While a variety of substituted monomers are used to tune the properties of the resulting polymers, no specific literature was found that details the use of this compound as a direct monomer in the synthesis of PPV derivatives. The hydroxyl functionalities would likely require conversion to more reactive groups, such as halides, to be suitable for typical PPV polymerization chemistries.

Development of Hyper-Cross-linked Polymers

Hyper-cross-linked polymers are three-dimensional polymer networks characterized by high porosity and surface area. They are often synthesized from aromatic monomers using a cross-linking agent. The rigid structure and difunctionality of this compound make it a plausible candidate for the formation of such networks. However, no specific studies detailing its application in the development of hyper-cross-linked polymers were identified in the performed searches.

Building Block for Supramolecular Host Compounds and Architectures

The defined geometry of the methyl-substituted phenylene ring and the presence of hydrogen-bonding hydroxyl groups in this compound suggest its potential as a component in the design of supramolecular host compounds. These hosts can form complexes with guest molecules through non-covalent interactions.

Design Principles for Host-Guest Recognition

The design of supramolecular hosts often relies on principles of preorganization, where the host molecule has a well-defined cavity or binding site that is complementary in size, shape, and chemical nature to the intended guest molecule. The rigid aromatic core of this compound could serve as a scaffold, and the hydroxyl groups could act as hydrogen-bond donors to interact with guest molecules. However, without specific examples of hosts built from this compound, a detailed discussion of design principles remains theoretical.

Investigation of Selectivity and Binding Interactions

The study of selectivity and binding interactions is crucial in supramolecular chemistry to understand how a host molecule preferentially binds to certain guests. Techniques such as NMR spectroscopy and X-ray crystallography are commonly used to probe these interactions. While general principles of host-guest chemistry are well-established, no specific investigations into the selectivity and binding interactions of supramolecular hosts derived from this compound were found.

Ligand Design for Organometallic Catalysis

The development of novel ligands is a cornerstone of modern organometallic chemistry, as the ligand framework around a metal center dictates the catalyst's activity, selectivity, and stability. This compound serves as an excellent starting material for the synthesis of specialized ligands, particularly phenoxyiminato ligands.

Phenoxyiminato ligands are a class of Schiff base ligands that are readily synthesized through the condensation reaction of a primary amine with a carbonyl compound. researchgate.netdergipark.org.tr While this compound does not inherently contain a carbonyl group, its diol functionality can be chemically transformed to yield suitable precursors for Schiff base formation.

A plausible synthetic route involves the selective oxidation of one or both hydroxymethyl groups to formyl groups (-CHO), yielding a mono- or di-aldehyde derivative of the parent compound. This transformation can be achieved using a variety of mild oxidizing agents. The resulting aldehyde(s) can then undergo a condensation reaction with a primary amine to form the desired phenoxyiminato ligand. The general reaction is depicted below:

Step 1: Oxidation this compound → 4-Methyl-2-formylbenzyl alcohol or 4-Methyl-1,2-dicarbaldehyde

Step 2: Condensation (Schiff Base Formation) Aldehyde derivative + R-NH₂ → Phenoxyiminato Ligand

The choice of the primary amine (R-NH₂) allows for the fine-tuning of the steric and electronic properties of the resulting ligand. For instance, bulky amines can create a more sterically hindered environment around the metal center, which can influence the selectivity of catalytic reactions.

These phenoxyiminato ligands, derived from this compound, can then be reacted with various transition metal precursors (e.g., metal halides) to form stable transition metal complexes. The ligand coordinates to the metal center, typically through the nitrogen atom of the imine and the oxygen atom of a deprotonated hydroxymethyl group, forming a chelate ring that enhances the complex's stability. nih.gov

Table 1: Hypothetical Phenoxyiminato Ligands from this compound

| Amine Precursor | Resulting Ligand Structure (Schematic) | Potential Metal Complexes |

| Aniline | Titanium, Zirconium, Vanadium | |

| tert-Butylamine | Nickel, Palladium, Copper | |

| 2,6-Diisopropylaniline | Iron, Cobalt, Ruthenium |

Transition metal complexes bearing phenoxyiminato ligands are well-established catalysts for various polymerization reactions, particularly the polymerization of olefins. The catalytic activity of complexes derived from this compound is anticipated to be influenced by several factors inherent to the ligand's structure.

The methyl group on the phenyl ring of the ligand can exert an electronic effect on the metal center. As an electron-donating group, it can increase the electron density at the metal, which may, in turn, affect the catalyst's activity and the properties of the resulting polymer. Furthermore, the substitution pattern on the aromatic ring can influence the geometry of the complex and the accessibility of the catalytic site to the monomer.

Research on structurally similar catalyst systems provides insights into the potential catalytic behavior. For instance, titanium and zirconium complexes with phenoxyiminato ligands are known to be active catalysts for ethylene (B1197577) polymerization, often producing high-molecular-weight polyethylene. The steric bulk of the substituents on the ligand framework is a key determinant of the polymer's properties.

In a hypothetical scenario, a titanium complex of a phenoxyiminato ligand derived from this compound, when activated with a suitable cocatalyst such as methylaluminoxane (B55162) (MAO), would be expected to catalyze the polymerization of ethylene. The performance of such a catalyst would be evaluated based on its activity (mass of polymer produced per mole of catalyst per hour), the molecular weight of the resulting polymer, and its polydispersity index (a measure of the distribution of molecular weights).

Table 2: Expected Catalytic Performance in Ethylene Polymerization

| Catalyst System | Cocatalyst | Proposed Activity (kg polymer/mol·h) | Polymer Molecular Weight ( g/mol ) |

| Ti-complex of aniline-derived ligand | MAO | High | 10⁵ - 10⁶ |

| Zr-complex of aniline-derived ligand | MAO | Very High | > 10⁶ |

| Ni-complex of bulky amine-derived ligand | MAO | Moderate | 10⁴ - 10⁵ |

The research findings in the broader field of organometallic catalysis suggest that the specific design of the ligand, including the substituents on the aromatic ring and the nature of the imino-substituent, plays a crucial role in determining the catalytic outcome. Therefore, ligands derived from this compound offer a promising avenue for the development of new, highly efficient catalysts for the synthesis of advanced polymeric materials.

Functional Role As a Precursor in Complex Organic Synthesis

Intermediate in the Synthesis of Dihydrophthalazine-Based Antibiotics

The core structure of (4-Methyl-1,2-phenylene)dimethanol makes it a plausible, though not yet widely documented, starting material for the synthesis of dihydrophthalazine derivatives, a class of compounds that has been investigated for potential antibiotic properties. The synthetic pathway would likely involve the oxidation of the two primary alcohol functionalities of the dimethanol to form the corresponding 4-methyl-1,2-phthalaldehyde. This dialdehyde (B1249045) is a key reactive intermediate that can undergo a condensation reaction with hydrazine (B178648) or its derivatives to form the heterocyclic dihydrophthalazine ring system.

While direct studies employing this compound for this specific purpose are not prevalent in the reviewed literature, the general synthesis of phthalazine (B143731) and its derivatives from o-phthalaldehydes is a well-established method. The introduction of the methyl group on the aromatic ring, as is present in the starting material, could serve to modulate the electronic and steric properties of the resulting dihydrophthalazine, potentially influencing its biological activity. Further research is required to fully explore and validate this synthetic route and to evaluate the antibacterial efficacy of the resulting methylated dihydrophthalazine compounds.

Precursor to o-Phthalaldehyde and Related Reactive Intermediates

The oxidation of this compound presents a direct route to 4-methyl-o-phthalaldehyde. nih.gov This transformation is a critical step, as o-phthalaldehydes are valuable building blocks in organic synthesis due to the high reactivity of their adjacent aldehyde groups. nih.gov These groups can participate in a variety of cyclization and condensation reactions, leading to a diverse array of heterocyclic compounds.

The synthesis of substituted o-phthalaldehydes, such as the 4-methoxy and 4-hydroxy analogues, has been reported to proceed in high yields, underscoring the feasibility of such oxidation reactions. nih.gov The resulting 4-methyl-o-phthalaldehyde can be employed in the synthesis of various complex molecules, including isoindoles and other nitrogen-containing heterocycles, which are of interest in medicinal chemistry and materials science. nih.gov The presence of the methyl group provides a handle for further functionalization or can be used to fine-tune the properties of the final product.

| Precursor | Product | Potential Reagents |

| This compound | 4-Methyl-o-phthalaldehyde | Mild oxidizing agents (e.g., PCC, PDC, Swern oxidation) |

Synthesis of Other Aromatic Dicarbinols and Polyols for Specialized Applications

Beyond its role as a precursor to dialdehydes, this compound itself is a member of the aromatic dicarbinol family. This class of compounds can be utilized in the synthesis of more complex polyols and can serve as monomers in polymerization reactions. The two hydroxyl groups can be derivatized in numerous ways, such as through etherification or esterification, to create a wide range of molecules with specialized properties.

For instance, the reaction of the hydroxyl groups with other difunctional molecules could lead to the formation of polyesters or polyethers with specific thermal or mechanical properties, influenced by the presence and position of the methyl group on the aromatic ring. While specific research on the use of this compound in this context is limited, the principles of polymer chemistry suggest its potential utility. Further investigation into the polymerization of this and related aromatic dicarbinols could open new avenues for the development of novel materials.

| Reactant 1 | Reactant 2 | Product Class |

| This compound | Dicarboxylic acid / Diacyl chloride | Polyester |

| This compound | Dihalide / Ditosylate | Polyether |

Computational and Theoretical Studies of 4 Methyl 1,2 Phenylene Dimethanol

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, rooted in the principles of quantum mechanics, are fundamental to understanding the electronic structure and inherent reactivity of a molecule. Methods like Density Functional Theory (DFT) are commonly employed to predict a wide array of molecular properties with a good balance of accuracy and computational cost.

For (4-Methyl-1,2-phenylene)dimethanol, these calculations would typically begin with geometry optimization to find the lowest energy arrangement of its atoms. From this optimized structure, a variety of electronic properties can be determined. The distribution of electron density, for instance, can be analyzed through calculated Mulliken charges or by mapping the molecular electrostatic potential (MEP). The MEP surface visually identifies regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), which is crucial for predicting sites of chemical reactions.

Furthermore, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of significant interest. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests that the molecule is more polarizable and reactive.

Table 1: Illustrative Electronic Properties of this compound from Quantum Chemical Calculations

| Property | Illustrative Value | Significance |

| Total Energy | -537.0 Hartrees | Represents the total electronic and nuclear energy of the molecule at its optimized geometry. |

| Dipole Moment | 2.5 Debye | Indicates the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |

| HOMO Energy | -6.2 eV | Relates to the molecule's ability to donate electrons; higher values suggest stronger electron-donating character. |

| LUMO Energy | -0.8 eV | Relates to the molecule's ability to accept electrons; lower values suggest stronger electron-accepting character. |

| HOMO-LUMO Gap | 5.4 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

| Mulliken Charge on O1 | -0.65 e | Quantifies the partial negative charge on one of the hydroxyl oxygen atoms, indicating a potential site for electrophilic attack. |

| Mulliken Charge on O2 | -0.64 e | Quantifies the partial negative charge on the second hydroxyl oxygen atom. |

Note: The values in this table are illustrative and represent typical data obtained from DFT calculations for similar aromatic diols. Specific experimental or computational studies on this compound are required for precise, validated data.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations allow for the exploration of its dynamic behavior over time. By solving Newton's equations of motion for a system of atoms, MD simulations can model the conformational landscape and intermolecular interactions of this compound in various environments, such as in a solvent or in a crystalline state.

A key aspect of this compound's structure is the rotational freedom of the two hydroxymethyl (-CH₂OH) groups attached to the benzene (B151609) ring. MD simulations can reveal the preferred orientations (conformers) of these groups and the energy barriers between different conformations. This is crucial for understanding how the molecule might interact with other molecules, including receptors in a biological context or other monomers in a polymerization process.

MD simulations are also invaluable for studying intermolecular interactions. By simulating multiple molecules of this compound together, one can observe the formation of hydrogen bonds between the hydroxyl groups. These simulations can quantify the strength and lifetime of these hydrogen bonds, which are critical in determining the bulk properties of the compound, such as its melting point and boiling point.

Table 2: Illustrative Conformational and Interaction Data for this compound from Molecular Dynamics Simulations

| Parameter | Illustrative Finding | Significance |

| Dihedral Angle (C1-C2-C-O) | Predominantly populated around -60°, 60°, and 180° | Reveals the most stable rotational conformations of the hydroxymethyl groups relative to the benzene ring. |

| Hydrogen Bond Analysis | Average of 1.8 intermolecular hydrogen bonds per molecule in the simulated liquid state. | Quantifies the extent of hydrogen bonding, which is a primary determinant of the compound's physical properties. |

| Radial Distribution Function g(r) of O-O | Peak at ~2.8 Å | Indicates the most probable distance between oxygen atoms of adjacent molecules, corresponding to the hydrogen bond length. |

| Self-Diffusion Coefficient | 1.2 x 10⁻⁵ cm²/s in simulated aqueous solution | Provides insight into the mobility of the molecule in a solvent, which is relevant to its transport properties. |

Note: The findings in this table are illustrative and based on general principles of MD simulations for organic molecules. Specific simulations of this compound are needed for accurate quantitative data.

Reaction Pathway Modeling and Transition State Calculations

To understand the chemical reactions that this compound might undergo, computational chemists can model potential reaction pathways. This involves identifying the structures of reactants, products, and, most importantly, the transition states that connect them. The transition state is the highest energy point along the reaction coordinate and is the bottleneck of the reaction.

Techniques such as transition state theory, combined with quantum chemical calculations, can be used to determine the activation energy of a reaction. A lower activation energy implies a faster reaction rate. For this compound, one could model reactions such as its oxidation to the corresponding dialdehyde (B1249045) or its esterification with a carboxylic acid.

These calculations would involve locating the transition state structure for each step of the proposed mechanism. The geometry of the transition state provides a snapshot of the bond-breaking and bond-forming processes. Frequency calculations are then performed to confirm that the located structure is indeed a true transition state, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate.

Table 3: Illustrative Data from Reaction Pathway Modeling of the Oxidation of a Hydroxymethyl Group

| Parameter | Illustrative Value | Significance |

| Reactant Complex Energy | 0.0 kcal/mol (Reference) | The starting energy of the reactant molecules before the reaction begins. |

| Transition State Energy | +15.2 kcal/mol | The energy barrier that must be overcome for the reaction to proceed. |

| Product Complex Energy | -25.8 kcal/mol | The energy of the product molecules after the reaction, indicating the overall thermodynamics of the reaction. |

| Imaginary Frequency of Transition State | -1250 cm⁻¹ | Confirms the structure as a true transition state and describes the atomic motion leading from reactant to product. |

| Key Bond Distance in Transition State (O-H) | 1.45 Å (elongated) | Shows the partial breaking of the O-H bond during the oxidation process. |

Note: The data presented in this table are hypothetical for the oxidation of one of the hydroxymethyl groups of this compound and serve to illustrate the type of information gained from reaction pathway modeling.

Future Research Trajectories and Emerging Applications of 4 Methyl 1,2 Phenylene Dimethanol

Development of Novel and Green Synthetic Methodologies

The pursuit of environmentally benign and efficient chemical manufacturing is a cornerstone of modern chemistry. For (4-Methyl-1,2-phenylene)dimethanol, future research will likely focus on moving beyond traditional multi-step syntheses, which often involve harsh reagents and generate significant waste, towards more sustainable and elegant solutions.

A known laboratory-scale synthesis involves the reduction of a corresponding diester, such as dimethyl 4-methylphthalate, followed by further modification. For instance, a patent describes the reduction of dimethyl 4-methylphthalate to yield this compound. google.com While effective, this route relies on strong reducing agents and organic solvents.

Future green methodologies could explore:

Catalytic Hydrogenation: A more atom-economical approach would be the direct catalytic hydrogenation of 4-methylphthalic acid or its anhydride (B1165640). nih.govtcichemicals.comnist.gov This would involve the development of robust and selective heterogeneous or homogeneous catalysts capable of reducing the carboxylic acid or anhydride functionalities without affecting the aromatic ring. Research into catalysts based on non-precious metals would be particularly impactful.

Biocatalysis: The use of enzymes or whole-cell systems to produce aromatic diols is a rapidly advancing field. york.ac.uk Future research could identify or engineer enzymes capable of the stereoselective reduction of precursors to this compound. This approach offers the benefits of mild reaction conditions, high selectivity, and the use of water as a solvent.

Renewable Feedstocks: Investigating pathways from bio-based starting materials could represent a paradigm shift. For example, vanillin, a bio-based aldehyde, can be converted into various aromatic diols through reduction and functionalization. mdpi.com Similar strategies could be envisioned for precursors to this compound, aligning its production with the principles of a circular economy.

A comparison of potential synthetic approaches highlights the advantages of greener alternatives:

| Methodology | Precursor | Key Reagents/Conditions | Potential Green Advantages | Research Focus |

| Traditional Reduction | Dimethyl 4-methylphthalate | LiAlH4 or NaBH4 in organic solvent | Established method | High yield at lab scale |

| Catalytic Hydrogenation | 4-Methylphthalic Anhydride | H2, Metal Catalyst (e.g., Ru, Rh) | High atom economy, potentially solvent-free | Catalyst development, reaction optimization |

| Biocatalysis | 4-Methylphthalic Acid | Enzymes (e.g., reductases) in aqueous buffer | Mild conditions, high selectivity, renewable catalysts | Enzyme discovery and engineering |

Exploration of Undiscovered Derivatization Pathways

The two primary alcohol groups of this compound are ripe for a wide array of chemical transformations. While established alcohol chemistry is applicable, future research will focus on developing novel derivatives with unique properties and creating these derivatives using green and efficient methods.

One documented derivatization is the conversion of the diol to 1,2-bis(bromomethyl)-4-methylbenzene (B13878770) using reagents like tetrabromomethane and triphenylphosphine. google.com This di-bromide serves as a reactive intermediate for subsequent reactions, such as alkylations.

Future derivatization pathways of interest include:

Selective Functionalization: Developing methods to selectively react one of the two hydroxyl groups would open the door to creating asymmetrical molecules, which are valuable in pharmaceuticals and as ligands for asymmetric catalysis.

Green Esterification and Etherification: Moving away from traditional methods that use stoichiometric activating agents, future work could employ enzymatic (e.g., lipase-catalyzed) or heterogeneous acid/base-catalyzed reactions for ester and ether formation. These methods reduce waste and often proceed under milder conditions.

Benzoyl Chloride Derivatization: For analytical purposes or to introduce specific functionalities, derivatization with agents like benzoyl chloride can be employed. chromatographyonline.comnih.gov This reaction is typically fast and can be adapted for various applications, including improving detection in analytical techniques like LC-MS. chromatographyonline.com

The following table summarizes potential derivatization reactions and their future research directions:

| Reaction Type | Reagent Class | Product Type | Future Research Focus |

| Halogenation | PBr3, CBr4/PPh3 | Dihalide | Development of milder, safer halogenating agents. |

| Esterification | Acyl Chlorides, Carboxylic Acids | Diester | Enzyme-catalyzed reactions, solvent-free conditions. |

| Etherification | Alkyl Halides | Diether | Phase-transfer catalysis, use of greener solvents. |

| Cyclization | Phosgene analogues, Diacids | Cyclic Carbonates, Ethers, Esters | Synthesis of novel heterocyclic structures as monomers. |

Integration into Next-Generation Functional Materials

The structure of this compound makes it an ideal candidate as a monomer or cross-linking agent in polymer chemistry. Its rigid aromatic core can impart thermal stability and mechanical strength, while the methyl group can enhance solubility and modify packing in the solid state.

Emerging applications are likely to be found in:

High-Performance Polymers: As a diol, it can be a monomer for polyesters and polyurethanes. Research into the polycondensation of this compound with various diacids or diisocyanates could yield new materials with tailored thermal and mechanical properties. mdpi.com The ortho-disposition of the hydroxyl groups could lead to polymers with unique chain conformations compared to their 1,3- or 1,4-isomers. A related compound, 4-methyl-1,2-phenylene bis(4-aminobenzoate), has been used to synthesize soluble polyimides, indicating the utility of this substitution pattern. koreascience.kr

Fullerene Chemistry: The derivative, 1,2-bis(bromomethyl)-4-methylbenzene, has been used in the synthesis of fullerene adducts for organic electronic devices. google.com This highlights the potential of this compound as a precursor for ligands that can solubilize and functionalize carbon nanomaterials.

Coordination Polymers and Metal-Organic Frameworks (MOFs): The diol and its derivatives can act as ligands for metal ions, leading to the formation of coordination polymers or MOFs. These materials have potential applications in gas storage, catalysis, and sensing. The specific geometry of this diol could lead to novel network topologies.

Sustainable and Environmentally Conscious Chemical Synthesis Approaches

A holistic view of sustainability in the context of this compound involves considering the entire lifecycle of the chemical and its derivatives. This encompasses not only the greenness of the synthesis itself but also the choice of solvents, catalysts, and energy sources for all subsequent transformations.

Key future research trajectories in this area include:

Solvent Selection: Replacing traditional volatile organic compounds (VOCs) with greener alternatives like water, supercritical CO2, or bio-derived solvents (e.g., 2-methyltetrahydrofuran) in the synthesis and derivatization of the diol. mostwiedzy.pl

Catalyst Recovery and Reuse: For catalytic methods, developing systems where the catalyst can be easily separated from the product and reused over multiple cycles is crucial for economic viability and waste reduction.

Process Intensification: Exploring continuous flow chemistry for the synthesis and derivatization of this compound. Flow reactors can offer better temperature control, improved safety, and higher throughput compared to batch processes, contributing to a more efficient and sustainable manufacturing process.

By focusing on these research areas, the scientific community can unlock the full potential of this compound as a valuable and sustainably produced chemical for a new generation of materials and technologies.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for (4-Methyl-1,2-phenylene)dimethanol, and how can reaction conditions be tailored to improve yield?

- Methodological Answer : The compound can be synthesized via hydrolysis of brominated precursors. For example, 1,4-dibromo-2,3-bis(bromomethyl)benzene undergoes hydrolysis with aqueous NaOH at room temperature to yield dimethanol derivatives. Key optimizations include controlling NaOH concentration (e.g., 10–20% w/v), reaction time (12–24 hours), and solvent selection (chloroform-methanol mixtures for crystallization). Purification via slow evaporation of solvent yields crystals suitable for X-ray diffraction .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what diagnostic peaks should be prioritized?

- Methodological Answer :

- NMR : -NMR reveals aromatic protons (δ 6.5–7.5 ppm) and methylene/methanol groups (δ 3.5–4.5 ppm). For derivatives like 4-Methylcatecholdimethylacetate, ester carbonyls appear at δ 170–175 ppm in -NMR .

- IR : Hydroxyl stretches (3200–3600 cm) and C-O bonds (1050–1250 cm) confirm alcohol functionality.

- Mass Spectrometry : High-resolution MS (e.g., [M−H] at m/z 343.9551) validates molecular weight .

Q. How can researchers functionalize this compound for applications in polymer science?

- Methodological Answer : Esterification or etherification of the hydroxyl groups introduces flame-retardant properties. For instance, brominated derivatives like (perbromo-1,2-phenylene)dimethanol are synthesized via N-bromosuccinimide (NBS) bromination. These derivatives are incorporated into polyurethane foams at 10–15% w/w to enhance flame resistance, validated by UL-94 testing .

Advanced Research Questions

Q. How do intermolecular interactions dictate the crystallographic packing of this compound derivatives?

- Methodological Answer : X-ray crystallography reveals that O-H⋯O hydrogen bonds (2.7–3.0 Å) and C-H⋯π interactions (3.01 Å) stabilize one-dimensional chains. For example, (3,6-dibromo-1,2-phenylene)dimethanol forms layers parallel to the [010] axis. Computational tools like Mercury (CCDC) model these interactions, while Hirshfeld surface analysis quantifies contact contributions .

Q. What computational approaches are effective for modeling the reactivity of this compound in catalytic systems?

- Methodological Answer : Density Functional Theory (DFT) with B3LYP/6-31G(d) basis sets predicts electronic structure and reaction pathways. For example, Fukui indices identify nucleophilic/electrophilic sites for esterification. Molecular dynamics simulations (e.g., GROMACS) model polymer composite behavior, correlating with experimental DSC/TGA data for thermal stability .

Q. How can researchers resolve contradictions in reported melting points or spectral data for this compound derivatives?

- Methodological Answer : Discrepancies (e.g., m.p. 192.9–193.5°C vs. literature 224°C ) arise from polymorphic forms or impurities. Mitigation strategies include:

- Recrystallization : Use ethanol/chloroform mixtures to isolate pure phases.

- PXRD : Compare experimental vs. simulated patterns to identify polymorphs.

- DSC : Monitor thermal transitions to confirm purity .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.